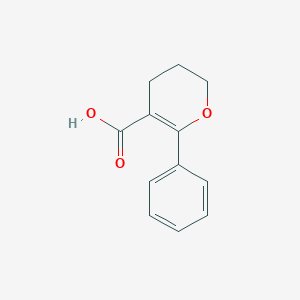
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a chemical compound with the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. It is an intermediate formed in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, a metabolite of asymmetric dimethylarginine. This compound is often used in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine can be synthesized through a multi-step process involving the reaction of dimethylamine with tert-butyl isocyanate, followed by the addition of tert-butyl chloroformate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process may include continuous flow reactors and advanced purification methods to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl groups can be replaced by other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions
Acidic Conditions: Deprotection reactions often use acids such as trifluoroacetic acid or hydrochloric acid.
Nucleophiles: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include free guanidine derivatives and substituted guanidine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in the synthesis of metabolites such as 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, which plays a role in biological processes.
Medicine: Research into asymmetric dimethylarginine and its metabolites has implications for cardiovascular health and disease.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine involves its role as an intermediate in chemical synthesis. The tert-butoxycarbonyl groups protect the guanidine moiety during reactions, preventing unwanted side reactions . Upon deprotection, the free guanidine can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: Another guanidine derivative with similar protective groups.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with a thiourea moiety.
Uniqueness
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is unique due to its specific structure, which includes two tert-butoxycarbonyl groups and a dimethylamino group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H25N3O4 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |
InChI Key |
PVWKPSREVZHVDQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)












![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
